molecular formula C16H28N2O3 B3015828 N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361578-13-2

N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B3015828
CAS No.: 2361578-13-2
M. Wt: 296.411
InChI Key: RBEKGTDFXDFPDZ-AWEZNQCLSA-N
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Description

N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a hydroxy group, and an alkenyl chain, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Alkenyl Chain: The alkenyl chain is introduced via an alkylation reaction using an appropriate alkenyl halide.

    Attachment of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Final Coupling: The final step involves coupling the hydroxy-alkenyl piperidine with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The alkenyl chain can undergo hydrogenation to form a saturated alkyl chain using catalysts like palladium on carbon (Pd/C).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated alkyl chain.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and ligands. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the alkenyl chain can participate in hydrophobic interactions, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide
  • N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxylate
  • N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-6-13(19)18-9-7-12(8-10-18)15(20)17-14(11(2)3)16(4,5)21/h6,11-12,14,21H,1,7-10H2,2-5H3,(H,17,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKGTDFXDFPDZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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